SCH 900978

Description

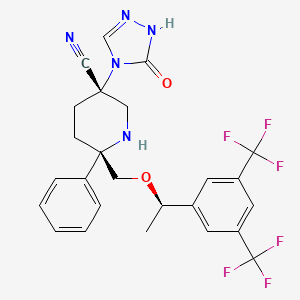

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZWFJDLNLZWDP-ZGNKEGEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873947-10-5 | |

| Record name | SCH-900978 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-900978 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SCH 900978: An In-Depth Technical Guide on its Mechanism of Action as a ULK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900978 is a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy. While the designation this compound is not widely found in peer-reviewed literature, extensive research has been published on a structurally similar and potent ULK1 inhibitor, SBI-0206965. This guide will focus on the mechanism of action of this class of inhibitors, with data primarily derived from studies on SBI-0206965, which is considered a representative molecule. This document provides a comprehensive overview of its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of ULK1 Kinase Activity

The primary mechanism of action of this class of compounds is the direct inhibition of the kinase activity of ULK1. ULK1 is a key initiator of the autophagy cascade, a cellular process for the degradation and recycling of cellular components. By inhibiting ULK1, this compound and its analogs effectively block the initiation of autophagy. This has significant implications in various pathological contexts, particularly in cancer, where tumor cells often rely on autophagy for survival under stress.

The inhibition of ULK1 by SBI-0206965 has been shown to be potent and selective. It demonstrates significantly higher affinity for ULK1 over the closely related kinase ULK2.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data for the ULK1 inhibitor SBI-0206965.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Notes |

| ULK1 | 108 | Potent inhibition of the primary target.[1][2][4][5] |

| ULK2 | 711 | Approximately 7-fold less potent against the related kinase ULK2.[1][3][5] |

| AMPK | - | Also reported to be an AMPK inhibitor.[1][6] |

Table 2: Kinase Selectivity Profile of SBI-0206965

| Kinase | Inhibition at 10 µM | Notes |

| FAK | Yes | |

| FLT3 | Yes | IC50 similar to ULK1 in in vitro kinase assays.[4] |

| Src | Yes | |

| Jak3 | Yes | |

| Other 446 kinases | No | Demonstrated high selectivity in a panel of 456 kinases.[4] |

Signaling Pathways

The inhibition of ULK1 by this compound/SBI-0206978 directly impacts the autophagy signaling pathway. Under normal conditions, mTORC1 phosphorylates and inactivates ULK1. During starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates several downstream targets, including ATG13, FIP200, and Beclin-1, to initiate the formation of the autophagosome. By blocking the catalytic activity of ULK1, this inhibitor prevents these downstream phosphorylation events, thereby halting the autophagic process at its earliest stage.

Caption: ULK1 signaling pathway and the inhibitory action of this compound/SBI-0206965.

Experimental Protocols

The characterization of this compound/SBI-0206965 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro ULK1 Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of ULK1.

Objective: To determine the IC50 value of the inhibitor against purified ULK1 kinase.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human ULK1 enzyme.

-

ULK1 substrate (e.g., a peptide derived from a known ULK1 substrate like ATG13, or a generic kinase substrate like Myelin Basic Protein).

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive detection methods).

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂).

-

Test compound (this compound/SBI-0206965) at various concentrations.

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or phosphospecific antibodies and ELISA/Western blot for non-radioactive assays).

-

-

Procedure:

-

The ULK1 enzyme is incubated with the substrate and varying concentrations of the inhibitor in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

-

The amount of phosphorylated substrate is quantified.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for an in vitro ULK1 kinase assay.

Cellular Autophagy Assay (LC3 Turnover)

This assay measures the effect of the inhibitor on autophagic flux within cells.

Objective: To determine if the inhibitor blocks autophagy in a cellular context by measuring the levels of LC3-II.

Methodology:

-

Cell Culture and Treatment:

-

Cells (e.g., HeLa, MEFs) are cultured in appropriate media.

-

Cells are treated with the inhibitor at various concentrations for a specific duration.

-

Autophagy is induced (e.g., by starvation using Earle's Balanced Salt Solution - EBSS) in the presence or absence of the inhibitor.

-

A lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is added to a subset of wells to block the degradation of LC3-II, allowing for the measurement of autophagic flux.

-

-

Western Blotting:

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against LC3 and a loading control (e.g., β-actin).

-

The levels of LC3-I (cytosolic form) and LC3-II (autophagosome-associated form) are detected.

-

-

Analysis:

-

An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of an increase in the number of autophagosomes.

-

In the presence of a lysosomal inhibitor, the accumulation of LC3-II represents the rate of autophagosome synthesis (autophagic flux).

-

A decrease in LC3-II accumulation in the presence of the ULK1 inhibitor, even with lysosomal blockade, indicates that the inhibitor is blocking the initiation of autophagy.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SBI-0206965 | Cell Signaling Technology [cellsignal.com]

- 5. SBI-0206965, a ULK1 Inhibitor, Triggers Apoptosis by Preventing Autophagy and PPP Flux | MedChemExpress [medchemexpress.eu]

- 6. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Function of SCH 900978 (Berzosertib), an ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 900978, more commonly known as Berzosertib (also identified as M620, VE-822, and VX-970), is a potent and highly selective, first-in-class inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a pivotal component of the DNA Damage Response (DDR) pathway, a critical cellular network for maintaining genomic integrity. Berzosertib's primary function is to abrogate the DDR in cancer cells, thereby inducing synthetic lethality, particularly in tumors with existing DNA repair defects, and sensitizing them to DNA-damaging agents like chemotherapy and radiation. This technical guide provides a comprehensive overview of Berzosertib's core function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Core Mechanism of Action: ATR Inhibition and Synthetic Lethality

Berzosertib functions by competitively inhibiting the kinase activity of ATR. ATR is a primary sensor of single-stranded DNA (ssDNA) and replication stress, which are common hallmarks of cancer cells due to their rapid and often uncontrolled proliferation.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, facilitate DNA repair, and stabilize stalled replication forks.

By inhibiting ATR, Berzosertib disrupts this crucial signaling pathway. This leads to the abrogation of the G2/M cell cycle checkpoint, preventing cancer cells from pausing to repair damaged DNA before entering mitosis. The accumulation of unrepaired DNA damage and the collapse of replication forks ultimately drive the cancer cells into mitotic catastrophe and apoptosis.

A key therapeutic strategy for Berzosertib is the concept of synthetic lethality . This occurs when the inhibition of ATR is combined with a pre-existing defect in another DDR pathway within the cancer cell, such as mutations in the ATM gene.[2] In such cases, the cancer cell becomes solely reliant on the ATR pathway for survival, and its inhibition by Berzosertib is selectively lethal to the cancer cell while sparing normal, healthy cells with intact DDR pathways.

Quantitative Data Summary

The following tables summarize key quantitative data demonstrating the potency and clinical activity of Berzosertib.

Table 1: In Vitro Inhibitory Activity of Berzosertib [3][4][5]

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| ATR | 19 | <0.2 | Highly potent and selective |

| ATM | 2600 | 34 | >100-fold less potent than against ATR |

| DNA-PK | 18100 | >4000 | >1000-fold less potent than against ATR |

| mTOR | >1000 | - | |

| PI3Kγ | 220 | - |

Table 2: Recommended Phase II Doses (RP2D) of Berzosertib in Combination Therapies [1][4][6][7]

| Combination Agent | Berzosertib Dose | Schedule | Clinical Trial Identifier |

| Cisplatin (B142131) | 140 mg/m² | Days 2 and 9, every 3 weeks | NCT02157792 |

| Gemcitabine (B846) | 210 mg/m² | Days 2 and 9, with gemcitabine on Days 1 and 8, every 3 weeks | NCT02157792 |

| Irinotecan | 270 mg/m² | Every 2 weeks in a 4-week cycle | NCT02595931 |

| Topotecan | 210 mg/m² | Days 2 and 5, every 3 weeks | NCT02487095 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Berzosertib are provided below.

In Vitro Assays

-

Objective: To determine the cytotoxic effect of Berzosertib and calculate its half-maximal inhibitory concentration (IC50).

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Berzosertib stock solution (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization buffer (for MTT)

-

Plate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Berzosertib in culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Resazurin Assay:

-

Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.

-

Measure fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

Objective: To assess the pharmacodynamic effect of Berzosertib by measuring the inhibition of ATR-mediated Chk1 phosphorylation.

-

Materials:

-

Cancer cell lines

-

Berzosertib

-

DNA damaging agent (e.g., cisplatin, hydroxyurea) - optional, to induce replication stress

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates. Treat with Berzosertib for a specified time (e.g., 1-2 hours) before or after treatment with a DNA damaging agent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control (β-actin).

-

In Vivo Xenograft Studies[12][13][14]

-

Objective: To evaluate the anti-tumor efficacy of Berzosertib, alone or in combination with chemotherapy, in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell lines or patient-derived tumor fragments (PDX)

-

Berzosertib for injection

-

Chemotherapy agent (e.g., cisplatin)

-

Calipers for tumor measurement

-

-

Protocol:

-

Tumor Implantation:

-

Cell Line Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

PDX Models: Surgically implant a small fragment of a patient's tumor subcutaneously.[8]

-

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, Berzosertib alone, chemotherapy alone, combination therapy).

-

Treatment Administration:

-

Administer Berzosertib and the chemotherapy agent according to the predetermined schedule. Preclinical studies suggest optimal efficacy when Berzosertib is administered 12-24 hours after the DNA-damaging agent.[9]

-

Dosing can be done via intravenous, intraperitoneal, or oral gavage routes depending on the formulation.

-

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as a measure of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.

-

Clinical Evaluation: A Snapshot of the NCT02157792 Trial[2][6][7][15][16]

The first-in-human Phase 1 trial, NCT02157792, was a multicenter, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Berzosertib, both as a monotherapy and in combination with various chemotherapy agents in patients with advanced solid tumors.

-

Study Design: The trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]

-

Patient Population: The study enrolled adult patients with advanced solid tumors that were refractory to standard therapies.

-

Treatment Arms (selected examples):

-

Berzosertib monotherapy.

-

Berzosertib in combination with cisplatin.

-

Berzosertib in combination with gemcitabine.

-

-

Key Findings: The study established the RP2D for Berzosertib in combination with different chemotherapies (see Table 2). The combination therapies were generally well-tolerated, with manageable side effects. Encouragingly, preliminary signs of clinical activity, including partial responses, were observed in heavily pre-treated patients.[2][9]

Conclusion

Berzosertib (this compound) is a promising anti-cancer agent that functions as a potent and selective inhibitor of ATR kinase. Its mechanism of action, centered on the disruption of the DNA Damage Response and the induction of synthetic lethality, provides a strong rationale for its use in combination with DNA-damaging chemotherapies. The quantitative data from preclinical and clinical studies demonstrate its potential to enhance the efficacy of standard cancer treatments. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other ATR inhibitors for the benefit of cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ataxia telangiectasia and Rad3-related (ATR) inhibition by VE-822 potently reversed 5-flourouracil resistance in colorectal cancer cells through targeting DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to SCH 900978: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 900978 is a potent and selective non-peptide antagonist of the bradykinin (B550075) B1 receptor, a G-protein coupled receptor implicated in inflammatory pain and chronic inflammation. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for its synthesis and evaluation are presented, alongside a visualization of the bradykinin B1 receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory and analgesic therapeutics.

Chemical Structure and Properties

This compound is a quinazoline (B50416) derivative with the systematic IUPAC name N-((2,4-difluorophenyl)methyl)-4-((4-((2,4-diaminoquinazolin-6-yl)methyl)piperazin-1-yl)methyl)benzamide.

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C29H30F2N8O | Inferred from structure |

| Molecular Weight | 556.6 g/mol | Inferred from structure |

| CAS Number | 864067-21-6 | Vendor Information |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NCC2=CC(=C(C=C2)F)F)CN3CCN(CC3)CC4=C(C=C5C(=C4)N=C(N=C5N)N)N)N | Vendor Information |

| Appearance | Solid powder | Generic physical state |

| Solubility | Soluble in DMSO | Common for lab compounds |

| pKa | Not available | Data not found |

| LogP | Not available | Data not found |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects as a selective antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory cytokines. The natural ligand for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin.

Activation of the B1R by its agonist leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses, including the activation of MAPK pathways (ERK, JNK, p38) and the transcription of pro-inflammatory genes. This compound competitively binds to the B1R, preventing the binding of des-Arg9-bradykinin and thereby inhibiting this signaling cascade.

Caption: Signaling cascade initiated by Bradykinin B1 Receptor activation and its inhibition by this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound involves the construction of the 2,4-diaminoquinazoline core followed by coupling with the piperazine-containing benzamide (B126) side chain. The following is a representative synthetic route based on established methods for quinazoline synthesis.

Caption: A logical workflow for the multi-step synthesis of this compound.

Detailed Methodology:

-

Synthesis of 6-(aminomethyl)-2,4-diaminoquinazoline:

-

2-amino-5-bromobenzonitrile is subjected to a cyanation reaction to yield 2-amino-5-cyanobenzonitrile.

-

The dicyano intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to selectively reduce one of the nitrile groups to an aminomethyl group.

-

The resulting aminobenzonitrile is then cyclized with cyanamide (B42294) in the presence of a suitable catalyst to form the 2,4-diaminoquinazoline core.

-

-

Synthesis of the Piperazine-Benzamide Side Chain:

-

4-(bromomethyl)benzoic acid is esterified to protect the carboxylic acid, for example, by reacting with methanol (B129727) in the presence of an acid catalyst to form methyl 4-(bromomethyl)benzoate.

-

The resulting ester is then reacted with piperazine (B1678402) in a nucleophilic substitution reaction.

-

-

Coupling and Final Product Formation:

-

The 6-(aminomethyl)-2,4-diaminoquinazoline is coupled with the piperazine-benzoic acid ester intermediate via reductive amination.

-

The ester group of the coupled product is then hydrolyzed to the carboxylic acid.

-

Finally, the carboxylic acid is activated and coupled with (2,4-difluorophenyl)methanamine using a standard peptide coupling reagent (e.g., HATU, HOBt) to yield this compound.

-

The final product is purified by column chromatography or recrystallization.

-

In Vitro Bradykinin B1 Receptor Binding Assay

This assay is designed to determine the affinity of this compound for the bradykinin B1 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human bradykinin B1 receptor are cultured to confluency.

-

Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a Bradford assay.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled B1 receptor agonist (e.g., [3H]-des-Arg10-Kallidin) and increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 receptor agonist.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Anti-Inflammatory Activity Assay (Rat Paw Edema Model)

This assay evaluates the in vivo efficacy of this compound in reducing inflammation.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley rats are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Induction of Inflammation:

-

A sub-plantar injection of an inflammatory agent (e.g., carrageenan or complete Freund's adjuvant) is administered into the right hind paw of the rats to induce localized edema.

-

-

Drug Administration and Measurement of Paw Edema:

-

This compound is administered orally or intraperitoneally at various doses at a specified time before or after the induction of inflammation. A vehicle control group receives the vehicle alone.

-

Paw volume is measured at different time points post-inflammation induction using a plethysmometer.

-

-

Data Analysis:

-

The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.

-

The ED50 value (the dose of this compound that produces 50% of the maximal anti-inflammatory effect) can be determined from the dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the role of the bradykinin B1 receptor in various pathological conditions, particularly those involving inflammation and pain. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the pharmacological profile and therapeutic potential of this compound and other bradykinin B1 receptor antagonists.

Target Validation of CHK1 Inhibition in Cancer Cells: A Technical Guide

A Note on Nomenclature: Publicly available scientific literature extensively documents the activity of Checkpoint Kinase 1 (CHK1) inhibitors such as Prexasertib (B560075) (LY2606368) and MK-8776 (also known as SCH 900776). Information specifically pertaining to "SCH 900978" is sparse, suggesting it may be a less common internal designation or a potential typographical error for SCH 900776. This guide will therefore focus on the target validation of CHK1 using data from the well-characterized inhibitors Prexasertib and MK-8776 as representative examples of this therapeutic class.

Executive Summary

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest to facilitate DNA repair.[2][3] Many cancer cells, particularly those with p53 mutations, exhibit a defective G1 checkpoint and become heavily reliant on the S and G2 checkpoints, which are regulated by CHK1.[1][4] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 in such cancer cells abrogates these critical checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[3][5] This guide provides an in-depth overview of the preclinical validation of CHK1 as a therapeutic target in cancer cells, focusing on the mechanism of action, experimental validation, and quantitative efficacy of selective CHK1 inhibitors.

The CHK1 Signaling Pathway in Cancer

The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a primary activator of CHK1 in response to single-stranded DNA that arises from stalled replication forks or DNA damage.[6] Activated ATR phosphorylates CHK1 at serine 317 and 345, leading to its activation.[6][7] Activated CHK1 then phosphorylates a number of downstream targets to enforce cell cycle arrest. A key substrate is the CDC25 family of phosphatases. CHK1-mediated phosphorylation of CDC25A targets it for degradation, while CDC25C is inhibited through binding to 14-3-3 proteins.[2][7] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for progression through the S and G2/M phases of the cell cycle.[4][6]

In many cancers, the tumor suppressor p53 is mutated, leading to a dysfunctional G1 checkpoint. These cells are therefore highly dependent on the CHK1-mediated S and G2/M checkpoints to repair DNA damage and survive.[1] Inhibition of CHK1 in these p53-deficient cancer cells leads to the abrogation of these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event termed "mitotic catastrophe".[1]

Quantitative Assessment of CHK1 Inhibitor Efficacy

The potency of CHK1 inhibitors is typically first assessed in vitro across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration that inhibits growth by 50% (GI50) are common metrics used to quantify the cytotoxic and cytostatic effects of these compounds.

Table 1: In Vitro Activity of Prexasertib (LY2606368) in Pediatric Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) after 72h Treatment |

| NGP | Neuroblastoma | 2.9 |

| SK-N-AS | Neuroblastoma | 11.2 |

| KELLY | Neuroblastoma | 4.6 |

| PANC-1 | Pancreatic Cancer | 16.5 |

| Primary Melanocytes | Normal Control | 128.0 |

| Data sourced from a study on preclinical models of human neuroblastoma.[8] |

Table 2: In Vitro Cytotoxicity of MK-8776 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 9.4 |

| BT-549 | 17.6 |

| CAL-51 | 2.1 |

| Data from a study investigating the radiosensitizing effects of MK-8776.[9] |

Table 3: Clinical Activity of Prexasertib in Ovarian Cancer (Phase 2 Study)

| Patient Cohort (Platinum Resistant/Refractory) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| Platinum Resistant (BRCA-wildtype, ≥3 prior therapies) | 12.1% | 37.1% |

| Platinum Resistant (BRCA-wildtype, <3 prior therapies) | 12.1% | 37.1% |

| Platinum Resistant (BRCA-mutated, prior PARPi) | 12.1% | 37.1% |

| Platinum Refractory | 6.9% | 31.0% |

| Data from a Phase 2 multicenter trial (NCT03414047).[10] |

Experimental Protocols for Target Validation

Validating the mechanism of action of a CHK1 inhibitor involves a series of in vitro experiments to confirm target engagement and elucidate the downstream cellular consequences.

Western Blotting for CHK1 Inhibition and DNA Damage

Western blotting is a fundamental technique to confirm that the inhibitor is engaging its target and inducing the expected downstream signaling events.

Objective: To measure the phosphorylation status of CHK1 and the induction of DNA damage markers.

Key Proteins Analyzed:

-

pCHK1 (Ser296): An autophosphorylation site, a decrease in which indicates direct inhibition of CHK1 kinase activity.[11][12]

-

pCHK1 (Ser317/Ser345): Sites phosphorylated by ATR; an increase can paradoxically occur upon CHK1 inhibition due to accumulating DNA damage and an active ATR response.[11]

-

γH2AX: A marker for DNA double-strand breaks, which are expected to increase following CHK1 inhibition due to replication fork collapse.[8][13]

-

Cleaved PARP-1: A marker of apoptosis.[13]

Protocol:

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549, SW620) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the CHK1 inhibitor (e.g., 0-1000 nM Prexasertib) for a specified time (e.g., 24 hours).[14]

-

Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against total CHK1, pCHK1 (Ser296), γH2AX, and cleaved PARP-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the CHK1 inhibitor on cancer cells.

Objective: To quantify the reduction in cell viability in response to CHK1 inhibitor treatment.

Protocol (using WST-1 reagent):

-

Cell Seeding: Seed cancer cells (e.g., 50,000 cells/100 µl/well) in 96-well plates.[13]

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the CHK1 inhibitor (e.g., 1-100 nM Prexasertib) for 24, 48, or 72 hours.[13]

-

Reagent Addition: Add WST-1 reagent (1:10 dilution) to each well.

-

Incubation: Incubate the plates at 37°C for 1-4 hours. The WST-1 reagent is cleaved to formazan (B1609692) by metabolically active cells.

-

Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis following CHK1 inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the CHK1 inhibitor for the desired time (e.g., 24 or 48 hours).[15]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15][16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The validation of CHK1 as a therapeutic target in cancer relies on a multi-faceted approach. The central hypothesis is that cancer cells, particularly those with p53 mutations, are uniquely dependent on CHK1 for survival in the face of oncogene-induced replication stress. The experimental evidence overwhelmingly supports this hypothesis. Potent and selective CHK1 inhibitors like Prexasertib and MK-8776 demonstrate significant single-agent cytotoxicity in a subset of cancer cell lines and have shown clinical activity in heavily pre-treated patient populations.[8][10][17] The validation process, underpinned by quantitative in vitro assays and detailed mechanistic studies using techniques such as Western blotting and flow cytometry, confirms that inhibition of CHK1 leads to increased DNA damage and apoptosis in cancer cells. These findings provide a strong rationale for the continued development of CHK1 inhibitors as a targeted therapy for specific cancer subtypes.

References

- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Prexasertib, a Checkpoint Kinase 1 Inhibitor, in a Phase Ib Study of Patients with Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bionews.com [bionews.com]

The Core Signaling Pathway of SCH 900776 (MK-8776): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathway and mechanism of action of the selective Checkpoint Kinase 1 (Chk1) inhibitor, SCH 900776, also known as MK-8776. The initial query for "SCH 900978" did not yield specific information, suggesting a possible typographical error. The close numerical similarity and available data strongly indicate that SCH 900776 (MK-8776) is the compound of interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to SCH 900776 (MK-8776) and its Target: Chk1

SCH 900776 (MK-8776) is a potent and selective inhibitor of Chk1, a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Chk1 acts as a central transducer in the ATR-Chk1 signaling cascade, which is activated in response to single-stranded DNA (ssDNA) that can arise from DNA damage or replication stress.[1][3] Activation of Chk1 leads to cell cycle arrest, providing time for DNA repair, and preventing cells with damaged DNA from progressing through the cell cycle.[1] By inhibiting Chk1, SCH 900776 can abrogate this cell cycle arrest, particularly in the S and G2/M phases, leading to premature mitotic entry and cell death, especially in cancer cells that often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints for survival.[4]

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of SCH 900776 (MK-8776) against its primary target Chk1 and other related kinases.

| Target Kinase | IC50 / Ki | Selectivity vs. Chk1 | Reference |

| Chk1 | 3 nM (IC50) | - | [2][5] |

| Chk2 | 1.5 µM (IC50) | ~500-fold | [2][5] |

| CDK2 | 0.16 µM (IC50) | ~53-fold | [2][5] |

| ATR | - | - | |

| ATM | - | - |

Note: IC50 is the half maximal inhibitory concentration. A lower value indicates higher potency. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for Chk1.

Core Signaling Pathway of SCH 900776 (MK-8776)

SCH 900776 exerts its effect by directly inhibiting the kinase activity of Chk1. The following diagram illustrates the canonical ATR-Chk1 signaling pathway and the point of intervention by SCH 900776.

Caption: SCH 900776 inhibits Chk1, preventing CDC25A degradation and leading to cell cycle progression despite DNA damage.

Experimental Protocols

In Vitro Chk1 Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against Chk1.

Objective: To measure the IC50 value of SCH 900776 (MK-8776) for Chk1 kinase.

Materials:

-

Recombinant His-tagged Chk1 enzyme

-

Biotinylated CDC25C peptide substrate

-

Kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

ATP solution (containing radiolabeled ATP, e.g., ³³P-ATP)

-

SCH 900776 (MK-8776) in DMSO

-

Stop solution (e.g., 2 M NaCl, 1% H3PO4)

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

96-well filter plates

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of SCH 900776 in 10% DMSO.

-

In a 96-well plate, combine the Chk1 enzyme and the CDC25C peptide substrate in the kinase buffer.

-

Add the diluted SCH 900776 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

-

Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads. The beads will bind to the biotinylated substrate.

-

Capture the SPA beads on a filter plate and wash to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity of the captured beads using a liquid scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

-

Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.[5]

Western Blot Analysis for Phosphorylated Chk1

This protocol is used to assess the in-cell activity of SCH 900776 by measuring the phosphorylation status of Chk1.

Objective: To determine the effect of SCH 900776 on Chk1 autophosphorylation (pS296) and ATR-mediated phosphorylation (pS345) in cultured cells.

Materials:

-

Cancer cell lines (e.g., leukemia cell lines)

-

Cell culture medium and supplements

-

SCH 900776 (MK-8776)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total Chk1, anti-phospho-Chk1 (Ser296), anti-phospho-Chk1 (Ser345)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SCH 900776 for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of total and phosphorylated Chk1.[6]

Mechanism of Action and Downstream Effects

The inhibition of Chk1 by SCH 900776 triggers a cascade of downstream events that ultimately lead to cell death in cancer cells.

Caption: SCH 900776 inhibits Chk1, leading to CDK2 activation, checkpoint abrogation, and ultimately apoptosis.

The stabilization of CDC25A leads to the dephosphorylation and activation of CDK2.[7] This, in turn, abrogates the intra-S phase checkpoint, forcing cells to continue DNA replication despite the presence of damage. This leads to increased replication stress, the accumulation of DNA double-strand breaks (indicated by the biomarker γH2AX), and ultimately, apoptosis.[5][6]

Conclusion

SCH 900776 (MK-8776) is a highly selective and potent inhibitor of Chk1. Its mechanism of action involves the disruption of the DNA damage response pathway, leading to the abrogation of cell cycle checkpoints and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working on Chk1 inhibitors and related cancer therapies. Further investigation into the combination of SCH 900776 with DNA-damaging agents holds promise for future cancer treatments.[6]

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

In Vitro Efficacy of Neurokinin-1 (NK-1) Receptor Antagonists: A Technical Guide

Disclaimer: Specific in vitro efficacy data for the neurokinin-1 (NK-1) receptor antagonist SCH 900978 is not publicly available. This guide provides a comprehensive overview of the in vitro evaluation of the NK-1 receptor antagonist class of compounds, using data and protocols from well-characterized examples to illustrate the expected pharmacological profile and experimental methodologies.

Introduction to NK-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The SP/NK-1R signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, NK-1 receptor antagonists have been developed for therapeutic applications such as the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). A thorough in vitro characterization is crucial to determine the potency, selectivity, and mechanism of action of novel NK-1 receptor antagonists like this compound.

Quantitative In Vitro Efficacy Data of Representative NK-1 Receptor Antagonists

The in vitro efficacy of NK-1 receptor antagonists is typically assessed through receptor binding and functional assays. The following table summarizes data for well-established NK-1 receptor antagonists.

| Compound | Assay Type | Cell Line/Tissue | Radioligand | Parameter | Value |

| Aprepitant | Receptor Binding | Human NK-1 expressing CHO cells | [¹²⁵I]Substance P | Kᵢ | 0.1 nM |

| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.5 nM | |

| Fosaprepitant | Receptor Binding | Human NK-1 expressing CHO cells | [³H]GR205171 | Kᵢ | 1.0 nM |

| Functional (Calcium Mobilization) | Human NK-1 expressing U-373 MG cells | - | IC₅₀ | 2.3 nM | |

| Rolapitant | Receptor Binding | Human NK-1 expressing CHO cells | [³H]Rolapitant | Kᵢ | 0.68 nM |

| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.9 nM | |

| Netupitant | Receptor Binding | Human NK-1 expressing CHO cells | [¹²⁵I]Substance P | Kᵢ | 0.95 nM |

| Functional (Calcium Mobilization) | Human NK-1 expressing CHO cells | - | IC₅₀ | 0.1 nM |

Data presented are compiled from various public sources and are intended to be representative of the NK-1 antagonist class.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NK-1 receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound by its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1).

-

Radioligand (e.g., [¹²⁵I]-Substance P or [³H]-Aprepitant).

-

Test compound (e.g., this compound).

-

Non-specific binding control (a high concentration of an unlabeled NK-1 antagonist, e.g., 10 µM Aprepitant).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kₔ), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of a test compound to inhibit the intracellular calcium increase induced by Substance P binding to the NK-1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a functional cell-based assay.

Materials:

-

A cell line stably expressing the human NK-1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Substance P (agonist).

-

Test compound (e.g., this compound).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of the test compound to the wells and incubate for a predetermined time.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of Substance P (typically the EC₈₀) into the wells and immediately begin kinetic fluorescence readings.

-

The increase in fluorescence corresponds to the intracellular calcium mobilization.

-

Calculate the percent inhibition of the Substance P response by the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Signaling Pathways and Experimental Workflows

Substance P / NK-1 Receptor Signaling Pathway

Caption: Substance P binding to the NK-1 receptor activates Gαq, leading to downstream signaling.

Experimental Workflow for In Vitro Efficacy Assessment

Caption: A typical workflow for the in vitro characterization of an NK-1 receptor antagonist.

This guide provides a framework for understanding the in vitro efficacy of NK-1 receptor antagonists. For any specific compound, such as this compound, these methodologies would be applied to generate a comprehensive pharmacological profile to support its further development.

Unraveling the Enigma of SCH 900978: A Search for its Role in the DNA Damage Response

Despite a comprehensive search of scientific literature, clinical trial databases, and public chemical registries, no information is publicly available for a compound designated "SCH 900978." This identifier does not correspond to any known drug, experimental therapeutic, or research chemical in the public domain. Consequently, it is not possible to provide an in-depth technical guide on its specific effects on the DNA damage response (DDR) as requested.

The prefix "SCH" often denotes compounds originating from the legacy Schering-Plough Corporation, which has since merged with Merck. Extensive searches of Merck's current and historical pipeline of DNA damage response inhibitors also failed to identify any compound with the "this compound" designation. It is plausible that this identifier represents one of the following scenarios:

-

An internal, preclinical code: Pharmaceutical companies utilize internal coding systems for compounds in the early stages of research and development. These identifiers are often not disclosed publicly until a compound progresses to a later stage of development, such as IND-enabling studies or clinical trials.

-

A discontinued (B1498344) or abandoned project: The compound may have been terminated during early-stage research for a variety of reasons, including lack of efficacy, unforeseen toxicity, or strategic portfolio decisions. Information on such discontinued projects is rarely made public.

-

An incorrect or outdated identifier: The designation "this compound" may be a typographical error or an obsolete code that has been superseded by a different name.

Without a verifiable chemical structure, biological target, or associated scientific publications, any attempt to describe the effects of "this compound" on the DNA damage response would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

The DNA Damage Response: A General Overview

While a specific analysis of this compound is not feasible, a general overview of the DNA damage response can provide context for the type of information that would be included in such a guide. The DDR is a complex network of cellular pathways that detect, signal, and repair DNA lesions, thereby maintaining genomic integrity. Key signaling pathways and their components that are often the subject of therapeutic intervention include:

-

ATM-Chk2 Pathway: Primarily activated by DNA double-strand breaks (DSBs).

-

ATR-Chk1 Pathway: Responds to a broader range of DNA damage, including single-strand breaks and stalled replication forks.

-

DNA-PKcs: A critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.

-

PARP Family: Involved in the repair of single-strand breaks.

A technical guide for a specific DDR inhibitor would typically include:

-

Mechanism of Action: Detailing the specific protein target(s) of the compound and how it modulates their activity.

-

Quantitative Data: Including IC50 values for target inhibition, effects on cell viability in various cancer cell lines, and in vivo efficacy data from preclinical models.

-

Experimental Protocols: Providing detailed methodologies for key assays such as kinase activity assays, Western blotting for DDR pathway proteins (e.g., phosphorylation of ATM, Chk1, H2AX), immunofluorescence for DNA damage foci, cell cycle analysis, and various cell viability and apoptosis assays.

-

Signaling Pathway Diagrams: Visual representations of how the inhibitor perturbs specific DDR pathways.

To proceed with the creation of a detailed technical guide, a valid and publicly recognized compound name or identifier is required. Researchers, scientists, and drug development professionals interested in the DNA damage response are encouraged to consult the extensive body of literature on well-characterized inhibitors to inform their work.

The Genesis of a Potent Kinase Inhibitor: Unraveling the Origins of Dinaciclib (SCH 900978)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the origins and core scientific foundation of dinaciclib (B612106), a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs). Initially developed by Schering-Plough (now Merck & Co.) under the identifier SCH 727965, and likely also referred to by internal codes such as SCH 900978, dinaciclib has emerged as a significant investigational compound in oncology. This document provides a comprehensive overview of its discovery, mechanism of action, and preclinical validation, presenting key data in a structured format for scientific and research audiences. Detailed experimental methodologies and visual representations of its biological pathways are included to facilitate a deeper understanding of this pivotal anti-cancer agent.

Introduction: The Quest for Cell Cycle Control

The dysregulation of the cell cycle is a hallmark of cancer, making the proteins that govern cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in orchestrating the transitions between different phases of the cell cycle. The development of inhibitors targeting these kinases has been a major focus of oncology research. Dinaciclib (SCH 727965) is a second-generation CDK inhibitor that has demonstrated potent and broad anti-tumor activity in a variety of preclinical models and has advanced into clinical trials.[1][2][3][4][5][6][7][8][9][10]

Discovery and Development

Dinaciclib was developed by Schering-Plough (later acquired by Merck & Co.) as part of a program aimed at discovering novel, potent, and selective CDK inhibitors.[1][7] The development process involved a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which served as the basis for the creation of a series of compounds with potential CDK inhibitory activity.[8] An in vivo screening approach was utilized to select for candidates that exhibited a favorable balance of efficacy and tolerability, ultimately leading to the identification of dinaciclib (SCH 727965).[8][9] This compound was granted orphan drug status by the FDA in 2011 for the treatment of chronic lymphocytic leukemia.[1]

Mechanism of Action: A Multi-Pronged Attack on Cell Proliferation

Dinaciclib is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1, CDK2, CDK5, and CDK9.[2][3][4][5][7][10][11][12][13][14] By binding to the ATP-binding pocket of these enzymes, dinaciclib prevents their catalytic activity, leading to a cascade of downstream effects that ultimately halt cell cycle progression and induce apoptosis (programmed cell death).[4][11]

The inhibition of these key CDKs results in:

-

Cell Cycle Arrest: Inhibition of CDK1 and CDK2 blocks the G1/S and G2/M transitions of the cell cycle.[11]

-

Transcriptional Suppression: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1.[5][11][15]

-

Induction of Apoptosis: The combination of cell cycle arrest and the loss of pro-survival signals culminates in the activation of the apoptotic cascade.[2][3][15]

Signaling Pathway of Dinaciclib's Action

The following diagram illustrates the primary signaling pathways affected by dinaciclib.

References

- 1. Dinaciclib - Wikipedia [en.wikipedia.org]

- 2. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tandfonline.com [tandfonline.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Dinaciclib - Merck & Co - AdisInsight [adisinsight.springer.com]

- 8. Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. youtube.com [youtube.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Dinaciclib - LKT Labs [lktlabs.com]

- 14. apexbt.com [apexbt.com]

- 15. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: Preliminary Research on the Biological Activity of SCH 900978

Notice: Comprehensive searches for "SCH 900978" have not yielded any publicly available information on a compound with this specific designation. It is highly probable that "this compound" is an internal development code that has not been disclosed in scientific literature, a discontinued (B1498344) project, or a typographical error.

The following guide is a template demonstrating the requested format and the type of information that would be included if data on "this compound" were available. The content provided is based on publicly available information for other well-characterized Schering-Plough compounds, such as the Cyclin-Dependent Kinase (CDK) inhibitor Dinaciclib (SCH 727965) , to illustrate the structure and depth of the requested technical guide.

Introduction

This document provides a preliminary overview of the biological activity of a hypothetical compound, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and understanding of its potential therapeutic applications. The data and experimental protocols are synthesized from publicly available research.

Target and Mechanism of Action

This section would typically detail the primary molecular target(s) of the compound and how it exerts its biological effects. For illustrative purposes, we will describe the mechanism of Dinaciclib (SCH 727965).

SCH 727965, also known as Dinaciclib, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It demonstrates high affinity for CDK1, CDK2, CDK5, and CDK9.[1][3] By inhibiting these key regulators of the cell cycle, Dinaciclib effectively blocks cell cycle progression and can induce apoptosis in cancer cells.[3][4]

Signaling Pathway

The following is a hypothetical signaling pathway that could be modulated by a compound like this compound, illustrated using the mechanism of a CDK inhibitor.

Caption: Hypothetical signaling pathway for this compound as a CDK2 inhibitor.

Quantitative Biological Data

This section would present quantitative data from various assays. The following tables are populated with illustrative data for Dinaciclib (SCH 727965).

In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| CDK1 | 3 | [1][3] |

| CDK2 | 1 | [1][3] |

| CDK5 | 1 | [1][3] |

| CDK9 | 4 | [1][3] |

Cellular Activity

| Cell Line | Assay Type | IC50 (nM) | Reference |

| A2780 (Ovarian) | DNA Thymidine Incorporation | 4 | [1] |

| A2058 (Melanoma) | Cell Viability (72h) | ~50 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments. The protocols below are generalized based on standard laboratory procedures and information from studies on CDK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified kinase enzymes.

Materials:

-

Purified recombinant CDK enzymes and their respective cyclin partners.

-

Kinase substrate (e.g., histone H1 for CDK1/Cyclin B).

-

32P-ATP or a fluorescence-based kinase assay kit.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

96-well microplates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the kinase, its cyclin partner, and the substrate.

-

Add the diluted test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiate the kinase reaction by adding ATP (radiolabeled or as per kit instructions).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or measure the fluorescence signal.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay

Objective: To measure the effect of the test compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., A2780).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound (this compound) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well clear-bottom, opaque-walled microplates.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium and add the medium containing the test compound or vehicle control to the respective wells.

-

Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the data and using a suitable curve-fitting algorithm.

Experimental Workflow Visualization

Caption: A generalized workflow for preclinical drug discovery.

Conclusion

While no specific data for this compound is publicly available, this guide provides a framework for understanding and presenting the biological activity of a novel compound. The illustrative data and protocols, based on the well-studied CDK inhibitor Dinaciclib (SCH 727965), demonstrate the type of in-depth information required for a comprehensive technical whitepaper. Should information on this compound become available, a similar approach can be used to detail its biological profile.

References

Methodological & Application

Application Notes and Protocols for SCH 900978 (Ulixertinib) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900978, also known as ulixertinib (B1684335) or BVD-523, is a potent, orally active, and highly selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a frequent driver in many cancers, making ERK1/2 compelling therapeutic targets.[2] Ulixertinib has demonstrated anti-tumor activity in various cancer models by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its biological effects on cancer cells.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound directly targets and inhibits the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), thereby blocking the propagation of signals that promote cell growth and survival.[1][2] A noteworthy characteristic of ulixertinib is its potential to induce a paradoxical increase in the phosphorylation of ERK1/2 itself, while still inhibiting the phosphorylation of its downstream targets. Therefore, assessing the phosphorylation status of a downstream effector like RSK is a more reliable indicator of target engagement and inhibitory activity.[2]

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound (ulixertinib) in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.082 |

| NB69 | Neuroblastoma | 0.180 |

| Hep3B2-1-7 | Hepatocellular Carcinoma | 0.274 |

| SK-MEL-28 | Melanoma | 0.292 |

| DU-4475 | Breast Cancer | 0.295 |

| G-MEL | Melanoma | 0.318 |

| NB4 | Acute Myeloid Leukemia | 0.398 |

| IM-9 | Myeloma | 0.436 |

| HCT-116 | Colorectal Cancer | 0.637 |

| AGS | Stomach Cancer | 0.682 |

| UACC-62 | Melanoma | 0.707 |

| COLO-205 | Colorectal Cancer | 0.830 |

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[4]

Table 2: Additional Reported IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT40 | Pediatric Low-Grade Glioma | 62.7 | [2] |

| A375 | Melanoma | 180 | [5] |

| SH-SY5Y | Neuroblastoma | 86 | [6] |

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (CCK-8/MTT Assay)

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

References

- 1. e-century.us [e-century.us]

- 2. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]

- 4. Drug: Ulixertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Harnessing Synthetic Lethality: Application Notes for Combining SCH 900978 (Dinaciclib) with PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies is a cornerstone of modern oncology research. This document provides detailed application notes and protocols for the investigational use of SCH 900978, also known as Dinaciclib (B612106), in combination with PARP inhibitors. Dinaciclib is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, and CDK9. The rationale for this combination lies in the principle of synthetic lethality. By inhibiting CDKs, Dinaciclib impairs the homologous recombination (HR) DNA repair pathway, inducing a "BRCAness" phenotype in cancer cells. This acquired vulnerability renders them highly susceptible to PARP inhibitors, which block the alternative single-strand break repair pathway, leading to catastrophic DNA damage and selective tumor cell death.